
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as 4-MethylbZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a designer drug. This compound has been shown to have stimulant properties, and it has been reported to produce effects similar to those of amphetamines. In
Mechanism of Action
The exact mechanism of action of 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to produce stimulant effects similar to those of amphetamines. It has been shown to increase alertness, energy, and mood in humans. This compound has also been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been shown to produce some mild psychedelic effects such as visual distortions and altered perception of time.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to produce consistent effects in humans, making it a useful tool for studying the effects of dopamine and norepinephrine on behavior and physiology. However, one limitation of using this compound is that it has been reported to have some mild psychedelic effects, which could confound the results of some experiments.
Future Directions
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the investigation of its potential therapeutic uses. This compound has been shown to have stimulant properties, and it may have potential as a treatment for attention-deficit/hyperactivity disorder (ADHD) or other disorders that involve deficits in dopamine and norepinephrine signaling. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. It is important to understand the potential risks associated with the use of this compound, especially in the context of recreational use. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use as a research tool in neuroscience research. It has been reported to have stimulant properties and has been shown to increase the release of dopamine and norepinephrine in the brain. This compound has been used in studies to investigate the role of these neurotransmitters in various physiological processes such as reward, motivation, and attention.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-7-18(8-6-16)23-11-9-22(10-12-23)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKLEAGWOZFPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B3464237.png)
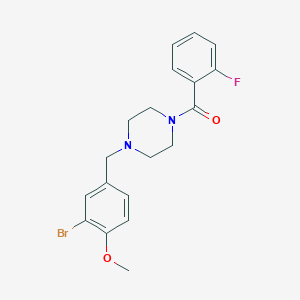
![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)

![2,6-dimethoxy-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3464273.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
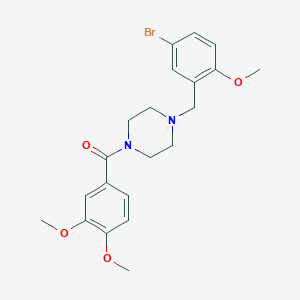
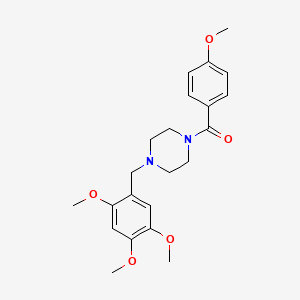
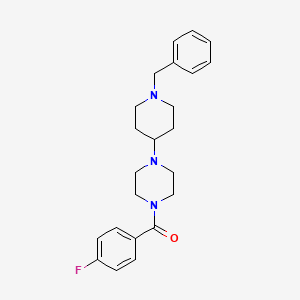
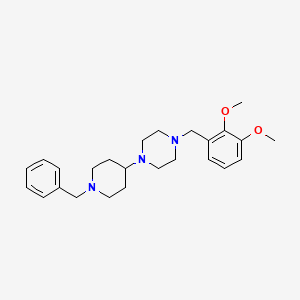
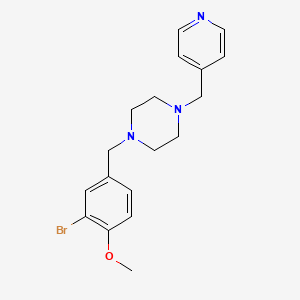
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)